![molecular formula C12H8ClN3OS B2985353 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime CAS No. 139359-90-3](/img/structure/B2985353.png)
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime
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Overview
Description
“6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime” is a chemical compound that belongs to the class of organic compounds known as phenylimidazoles . It is also known as CITCO . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Molecular Structure Analysis
The molecular formula of this compound is C19H12N3OCl3S . It has a molecular weight of 436.74 . The structure includes an imidazole ring and a thiazole ring, both of which are connected to a phenyl group .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 192 - 195°C . It is soluble in DMSO but insoluble in water .Scientific Research Applications
Constitutive Androstane Receptor (CAR) Agonist
This compound, also known as CITCO, is a constitutive androstane receptor (CAR) agonist . It stimulates human CAR nuclear translocation . This property allows it to be used in research related to the activation of mouse and human CAR .
Anticancer Agent
A series of arylidenehydrazide compounds were synthesized from this compound . The newly synthesized compounds were subjected to the National Cancer Institute’s in vitro disease-oriented antitumor screening to be evaluated for antitumor activity . One of the compounds displayed broad spectrum antiproliferative activity against all of the tested cell lines .
Inhibitory Activity Enhancement
The structure–activity relationship revealed that the trifluoromethyl substitution at position-2 and p-chlorophenyl substitution at position-6 of the imidazo thiadiazole ring enhanced the inhibitory activity . Also, the methyl, methoxy, fluoro or nitro substituents on the thiazole ring enhanced the activity of the compounds .
Drug Metabolism
Statins, well-known lipid-lowering agents, also activate drug metabolism . The exact receptor-mediated action of statins has not been proven so far, and this compound could potentially be used in research to test whether statins are direct ligands of .
Mechanism of Action
Target of Action
The primary target of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Oxime, also known as CITCO, is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
CITCO acts as an agonist for the CAR receptor . It binds to the receptor and induces its nuclear translocation . This binding and translocation result in the activation of CAR, which then influences the transcription of its target genes .
Biochemical Pathways
Upon activation by CITCO, CAR influences several biochemical pathways. One of the key pathways is the expression of the CYP2B6 gene . CYP2B6 is part of the cytochrome P450 family of enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics .
Result of Action
The activation of CAR by CITCO leads to the transcription of target genes , including CYP2B6 . This can result in increased drug metabolism, potentially influencing the pharmacokinetics of co-administered drugs that are substrates of CYP2B6 .
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
(NE)-N-[[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c13-9-3-1-8(2-4-9)11-10(7-14-17)16-5-6-18-12(16)15-11/h1-7,17H/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUYCRJKEIFSDT-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=N/O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime |
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